molecular formula C13H21N3O2S B2969082 (1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol CAS No. 1353955-80-2

(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol

Cat. No.: B2969082
CAS No.: 1353955-80-2
M. Wt: 283.39
InChI Key: BWGKDHSXUNKWFN-UHFFFAOYSA-N
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Description

(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol is an organic compound that plays a significant role in various scientific and industrial applications. This compound, characterized by its intricate structure, is notably relevant in the fields of organic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol involves multiple steps, beginning with the construction of the pyrimidine ring, followed by the introduction of ethoxy and methylthio groups, and finally, the formation of the piperidine ring attached to a methanol moiety. The reaction conditions typically include the use of specific solvents, catalysts, and controlled temperature and pressure settings.

Industrial Production Methods

In industrial settings, the production of this compound requires a scalable and cost-effective process. The synthesis is typically conducted in batch reactors, utilizing efficient catalytic systems and optimized reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors is also being explored to enhance production efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using agents like potassium permanganate or chromic acid, leading to the formation of corresponding ketones or carboxylic acids.

  • Reduction: : Reduction reactions, typically using reagents such as lithium aluminum hydride, can convert certain functional groups within the molecule to their corresponding alcohols or amines.

  • Substitution: : The compound is also prone to substitution reactions, particularly nucleophilic substitutions, which can modify the pyrimidine or piperidine rings.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (potassium permanganate, chromic acid), reducing agents (lithium aluminum hydride), and nucleophiles (amines, alkoxides). Conditions such as temperature, solvent type, and reaction time are meticulously controlled to achieve the desired transformations.

Major Products

The primary products of these reactions depend on the specific transformations being targeted. Oxidation typically yields ketones or acids, reduction produces alcohols or amines, and substitution reactions can introduce new functional groups, enhancing the compound's utility.

Scientific Research Applications

(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol has diverse applications across several fields:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its pharmacological properties, particularly in the development of new therapeutic agents.

  • Industry: : Applied in the creation of materials with unique properties, such as polymers and advanced coatings.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biological responses. The exact mechanisms depend on the context of its application, whether it be as a drug, enzyme inhibitor, or material component.

Comparison with Similar Compounds

Unique Aspects

(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol is unique due to its specific structural features and the functional groups it contains. These attributes confer particular reactivity and interaction capabilities that differentiate it from other compounds.

Similar Compounds

  • (1-(6-Ethoxy-2-thiopyrimidin-4-yl)piperidin-3-yl)methanol

  • (1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol

  • (1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-yl)methanol

Each of these compounds shares structural similarities with this compound but differs in specific functional groups or ring structures, resulting in variations in their chemical behavior and applications.

Properties

IUPAC Name

[1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c1-3-18-12-7-11(14-13(15-12)19-2)16-6-4-5-10(8-16)9-17/h7,10,17H,3-6,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGKDHSXUNKWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCCC(C2)CO)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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